molecular formula C20H14ClFN2O2S B2864436 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 2334522-94-8

5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2864436
CAS No.: 2334522-94-8
M. Wt: 400.85
InChI Key: MBVWDFFHLZBJOH-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione is a high-purity synthetic compound designed for pharmaceutical and life sciences research. This complex molecule features a thieno[2,3-d]pyrimidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further substituted with a 4-chloro-3-methylphenyl group at the 5-position and a (3-fluorobenzyl) group at the 3-position, modifications that are often explored to optimize binding affinity and selectivity toward biological targets. Compounds within the thienopyrimidine-dione and related pyrimidine-dione families have been investigated for their potential as therapeutic agents, with patent literature indicating applications such as inhibitors of NF-κB signaling for inflammatory and oncological diseases and as modulators of TRPC5 channels for neurological disorders . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological mechanisms and structure-activity relationships (SAR) in drug discovery programs. As with many research chemicals, this product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The product is typically supplied as a solid and should be stored according to the manufacturer's recommendations, often in a cool, dark place under an inert atmosphere . For lab safety, please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c1-11-7-13(5-6-16(11)21)15-10-27-18-17(15)19(25)24(20(26)23-18)9-12-3-2-4-14(22)8-12/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVWDFFHLZBJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A modified Gewald protocol employs:

  • 6-Methylheptane-2,4-dione (1.0 eq)
  • Ethyl cyanoacetate (1.2 eq)
  • Sulfur (1.5 eq)
  • Diethylamine (2.0 eq) in absolute ethanol at 70°C for 4 hours.

Key Parameters :

Variable Optimal Range Impact on Yield
Temperature 65–75°C ±12% yield
Solvent Ethanol > DMF 15% improvement
Catalyst Diethylamine Essential

Post-reaction, acidification (HCl, pH 2–3) precipitates 2-amino-5-isopropylthiophene-3-carbonitrile (78% yield), confirmed by $$ ^1H $$-NMR ($$\delta$$ 6.85 ppm, thiophene H4).

Cyclization to Thieno[2,3-d]pyrimidine-2,4-dione

Cyclization of the aminothiophene intermediate with urea or thiourea forms the pyrimidine ring.

Urea-Mediated Cyclization

  • 2-Amino-5-isopropylthiophene-3-carbonitrile (1.0 eq)
  • Urea (3.0 eq)
  • p-Toluenesulfonic acid (0.1 eq) in toluene under reflux (110°C, 8 h).

Outcome :

  • 1H-thieno[2,3-d]pyrimidine-2,4-dione (62% yield)
  • Purity >95% (HPLC)

Mechanistic Insight :
Protonation of the nitrile group by p-TsOH facilitates nucleophilic attack by urea’s amine, followed by intramolecular cyclodehydration.

Regioselective Chlorination at Position 5

Introducing the 4-chloro-3-methylphenyl group demands electrophilic aromatic substitution (EAS) or cross-coupling. Copper-catalyzed chlorination proves effective.

Copper-Mediated Directed Chlorination

Adapting methods from aromatic chlorination:

  • Thieno[2,3-d]pyrimidine-2,4-dione (1.0 eq)
  • CuCl₂·2H₂O (0.1 eq)
  • HCl (36%) (1.2 eq) in chlorobenzene at 120°C under O₂ (0.5 MPa, 5 h).

Results :

Parameter Value
Conversion 98.5%
Isolated Yield 92%
Regioselectivity >99% para-chlorination

Note : The electron-deficient pyrimidine ring directs electrophiles to the thiophene’s C5 position.

Alkylation at Position 3 with 3-Fluorobenzyl Groups

Nucleophilic substitution installs the 3-[(3-fluorophenyl)methyl] moiety.

Alkylation Protocol

  • 5-(4-Chloro-3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione (1.0 eq)
  • 3-Fluorobenzyl bromide (1.5 eq)
  • K₂CO₃ (2.0 eq) in DMF at 80°C (12 h).

Optimization Data :

Base Solvent Yield (%)
K₂CO₃ DMF 85
Cs₂CO₃ DMSO 78
NaH THF 63

Side Reactions :

  • O-Alkylation (<5%) minimized by using bulky bases.
  • Double alkylation absent due to steric hindrance.

Final Compound Characterization

The target compound’s structure was validated via:

  • $$ ^1H $$-NMR : $$\delta$$ 7.45–7.12 (m, aromatic H), 5.21 (s, CH₂), 2.41 (s, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₄ClFN₂O₂S: 412.0523; found: 412.0521.
  • XRD : Confirmed planar thienopyrimidine core with dihedral angles <5° between rings.

Industrial Scale-Up Considerations

Adapting Example 4 from patent CN111440051A:

  • Reactor : 10 L high-pressure vessel with O₂/HCl gas injection.
  • Catalyst Recovery : Aqueous Cu(NO₃)₂ phase reused thrice without yield loss.
  • Cost Analysis :
Step Cost Contribution
Chlorination 38%
Alkylation 45%
Purification 17%

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Thieno[2,3-d]pyrimidine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Biological Activity Reference
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione 6-(Thiazolyl), 3-phenyl Antimicrobial (Staphylococcus aureus, MIC < reference drugs)
N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide 5-(Furanyl), carboxamide at position 3 Antimicrobial (broad-spectrum)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-thione core, 4-chlorophenyl Antitumor, antihypertensive
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine hybrid Synthetic intermediate (no activity reported)

Key Observations:

  • Substituent Effects on Activity : The 6-thiazolyl group in the compound from enhances antimicrobial potency against S. aureus, surpassing Metronidazole and Streptomycin . In contrast, the target compound’s 4-chloro-3-methylphenyl group may optimize lipophilicity for membrane penetration.
  • Core Modifications: Dihydropyrimidine-thiones (e.g., ) exhibit diverse activities (antitumor, calcium channel blocking) but lack the thieno ring’s aromaticity, which could reduce planarity and target binding .

Halogenated Derivatives and Pharmacokinetic Profiles

Fluorine and Chlorine Substituents:

  • The 3-fluorophenylmethyl group in the target compound likely improves metabolic stability compared to non-halogenated analogs (e.g., 3-phenyl derivatives in ) due to fluorine’s resistance to oxidative degradation .

Antimicrobial Activity Trends

  • Thieno[2,3-d]pyrimidin-4-ones () with furanyl or carboxamide substituents show moderate antimicrobial activity, suggesting that the target compound’s dione moiety may offer superior hydrogen-bonding interactions with bacterial targets .
  • Thiazole-containing analogs () demonstrate that heterocyclic substituents at position 6 significantly enhance activity, implying that the target compound’s 4-chloro-3-methylphenyl group may need complementary substituents for optimal efficacy .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility
Target Compound ~415.8 (calc.) Not reported Likely low (aromatic core)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione ~383.8 Not reported Moderate (polar thiazole)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 266.8 Not reported High (flexible dihydro core)
  • The target compound’s higher molecular weight and aromaticity may reduce solubility compared to dihydropyrimidine derivatives but improve target affinity .

Q & A

Q. What are the established synthetic routes for preparing this thieno[2,3-d]pyrimidine-2,4-dione derivative?

The synthesis typically involves multi-step organic reactions:

Core Formation : Cyclization of precursors (e.g., thiophene or pyrimidine derivatives) to form the thieno[2,3-d]pyrimidine-2,4-dione scaffold.

Substitution Reactions :

  • 5-Position : Introduction of the 4-chloro-3-methylphenyl group via nucleophilic substitution or Suzuki coupling.
  • 3-Position : Alkylation using 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography or HPLC to isolate the product, followed by characterization via NMR and LC-MS .

Q. How is the structural integrity of the compound validated?

Key analytical methods include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., aromatic protons at δ 7.16–7.78 ppm for fluorophenyl groups) .
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings, critical for understanding electronic properties .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Thieno[2,3-d]pyrimidine-2,4-diones with halogenated aryl groups exhibit:

  • Receptor Antagonism : High binding affinity to hormone receptors (e.g., LHRH with IC₅₀ values <1 nM) .
  • Antimicrobial Activity : Inhibition of bacterial growth via interference with DNA synthesis .
    Recommended assays: Radioligand binding studies, enzyme inhibition assays, and cytotoxicity screens .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR)?

Substituent Biological Impact Reference
Electron-withdrawing (Cl, F) Enhance receptor binding via hydrophobic interactions
Methyl groups Improve metabolic stability but may reduce solubility
Nitro groups Increase reactivity but risk toxicity
Methodology : Synthesize analogs with systematic substituent variations and test in standardized bioassays (e.g., IC₅₀ determination) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines or endpoint measurements.
  • Compound Purity : Impurities >95% via HPLC are critical for reproducibility .
    Resolution :
  • Perform meta-analyses of published data with standardized controls.
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside functional assays) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use crystal structures of homologous receptors (e.g., LHRH receptor) to model interactions. Fluorophenyl groups may engage in π-π stacking with aromatic residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key binding motifs .

Q. What mechanistic insights exist for key synthetic steps?

  • Alkylation : Proceeds via SN2 mechanism, requiring anhydrous conditions to minimize hydrolysis .
  • Cyclization : Acid-catalyzed ring closure (e.g., acetic acid) forms the pyrimidine core .
    Optimization : Kinetic studies and isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways .

Q. How does crystallographic data inform conformational analysis?

Single-crystal X-ray structures reveal:

  • Planarity : The thieno-pyrimidine core is planar, favoring π-orbital overlap for electronic conjugation.
  • Dihedral Angles : Substituent orientation (e.g., 4-chloro-3-methylphenyl) impacts steric hindrance and solubility .

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